molecular formula C18H19N3OS B11287915 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B11287915
M. Wt: 325.4 g/mol
InChI Key: GAOBIEQBDILWFH-UHFFFAOYSA-N
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Description

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromo ketones with thiourea under basic conditions.

    Annulation to Pyridine Ring: The thiazole ring is then fused to a pyridine ring through cyclization reactions involving appropriate pyridine derivatives.

    Functionalization: The resulting thiazolo[5,4-b]pyridine intermediate is further functionalized by introducing the phenyl and pentanamide groups through substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase (PI3K). The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is unique compared to other thiazolo[5,4-b]pyridine derivatives due to its specific functional groups and structural configuration. Similar compounds include:

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide

InChI

InChI=1S/C18H19N3OS/c1-3-4-10-16(22)20-14-8-5-7-13(12(14)2)17-21-15-9-6-11-19-18(15)23-17/h5-9,11H,3-4,10H2,1-2H3,(H,20,22)

InChI Key

GAOBIEQBDILWFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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